3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine
CAS No.:
Cat. No.: VC20173847
Molecular Formula: C10H9ClF3NO2
Molecular Weight: 267.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClF3NO2 |
|---|---|
| Molecular Weight | 267.63 g/mol |
| IUPAC Name | 3-[3-chloro-4-(trifluoromethoxy)phenoxy]azetidine |
| Standard InChI | InChI=1S/C10H9ClF3NO2/c11-8-3-6(16-7-4-15-5-7)1-2-9(8)17-10(12,13)14/h1-3,7,15H,4-5H2 |
| Standard InChI Key | PIPHVDHPRIGNET-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)OC2=CC(=C(C=C2)OC(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine (molecular formula: , molecular weight: 283.64 g/mol) belongs to the azetidine class of four-membered nitrogen-containing heterocycles. The compound features:
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An azetidine ring (CHN) substituted at the 1-position with a phenoxy group.
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A 3-chloro-4-(trifluoromethoxy)phenyl moiety attached via an ether linkage.
Structural Analysis
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.64 g/mol |
| IUPAC Name | 3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine |
| SMILES | C1CN(C1)OC2=C(C=C(C(=C2)Cl)OC(F)(F)F) |
| Topological Polar Surface Area | 38.3 Ų (estimated) |
Synthesis and Reaction Pathways
While no direct synthesis of 3-[3-chloro-4-(trifluoromethoxy)phenoxy]azetidine is documented, analogous phenoxy-azetidine derivatives are typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
Proposed Synthetic Route
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Precursor Preparation:
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Etherification:
Example Reaction Conditions (Analogous to Patent WO1994000416A1 ):
Key factors for optimization:
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Base Selection: Alkali metal hydroxides (e.g., KOH) improve reaction efficiency by deprotonating the phenol.
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Solvent: Dimethylsulfoxide (DMSO) enhances solubility and stabilizes intermediates .
Physicochemical and Pharmacological Properties
Solubility and Stability
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Lipophilicity: The trifluoromethoxy group increases logP (~2.8 predicted), favoring membrane permeability.
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Hydrolytic Stability: The ether linkage is generally stable under physiological conditions, but acidic or oxidative environments may degrade the azetidine ring .
Biological Activity (Hypothetical)
While direct data are unavailable, structurally related azetidines exhibit:
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CNS Activity: Modulation of neurotransmitter receptors (e.g., serotonin, dopamine) .
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Antimicrobial Properties: Pyrazole and oxadiazine derivatives show efficacy against plant pathogens .
Future Research Directions
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Synthetic Optimization: Develop greener solvents or catalytic methods for azetidine coupling.
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Target Identification: Screen against kinase or GPCR libraries to uncover biological targets.
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ADMET Profiling: Evaluate pharmacokinetics and genotoxic potential.
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